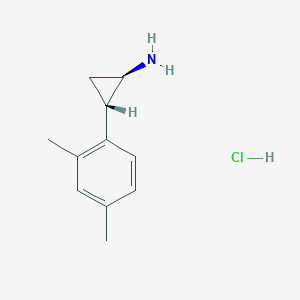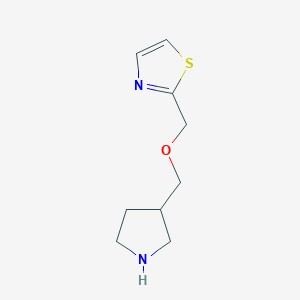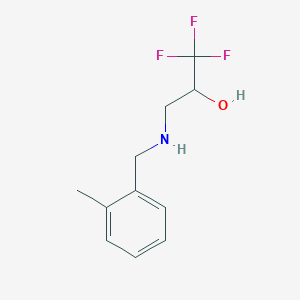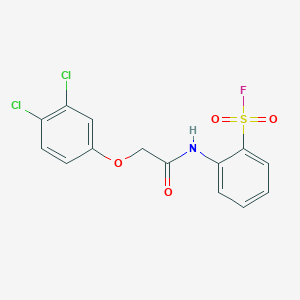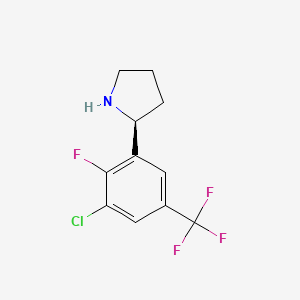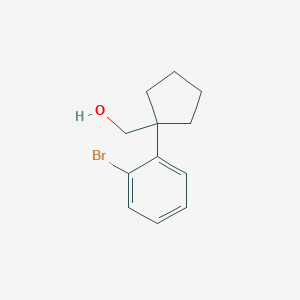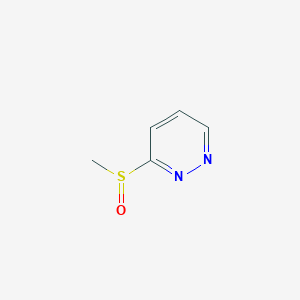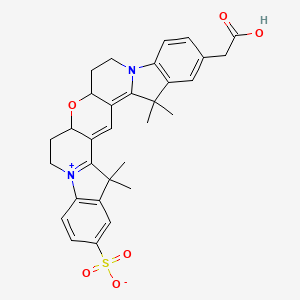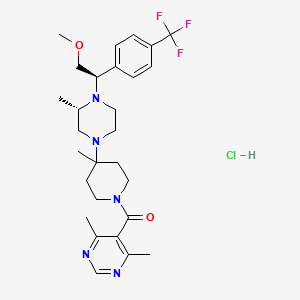
Vicriviroc hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vicriviroc hydrochloride, also known as SCH 417690 and SCH-D, is a pyrimidine-based compound that functions as a C-C chemokine receptor type 5 (CCR5) antagonist. It is currently under clinical trials for the management of HIV-1. This compound inhibits the interaction of HIV-1 with CCR5, preventing viral entry into cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Vicriviroc hydrochloride involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:
Formation of the pyrimidine ring: This is typically achieved through a condensation reaction involving appropriate precursors.
Functionalization: Introduction of various functional groups to the pyrimidine ring to achieve the desired chemical structure.
Final assembly: Coupling of the functionalized pyrimidine with other molecular fragments to form this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve:
Optimization of reaction conditions: Ensuring high yield and purity of the final product.
Use of catalysts: To accelerate the reaction rates and improve efficiency.
Purification techniques: Such as crystallization and chromatography to isolate the final product
化学反応の分析
Types of Reactions
Vicriviroc hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of Vicriviroc to its oxidized forms.
Reduction: Reduction of Vicriviroc to its reduced forms.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学的研究の応用
Vicriviroc hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound for studying CCR5 antagonists.
Biology: Investigated for its role in inhibiting HIV-1 entry into cells.
Medicine: Explored as a potential therapeutic agent for HIV-1 treatment.
Industry: Utilized in the development of new antiviral drugs .
作用機序
Vicriviroc hydrochloride is a once-daily oral inhibitor of CCR5. It noncompetitively binds to a hydrophobic pocket between the transmembrane helices by the extracellular side of CCR5. This allosteric antagonism causes a conformational change in the protein, preventing the binding of gp120 to CCR5. This, in turn, prevents the entry of HIV into the cell .
類似化合物との比較
Similar Compounds
Similar compounds to Vicriviroc hydrochloride include:
Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1.
SCH-C: A first-generation CCR5 antagonist with similar antiviral properties.
Uniqueness
This compound is unique due to its potent in vitro activity against a wide range of HIV subtypes and its favorable pharmacokinetic properties, such as high oral bioavailability and long half-life .
特性
CAS番号 |
541503-48-4 |
|---|---|
分子式 |
C28H39ClF3N5O2 |
分子量 |
570.1 g/mol |
IUPAC名 |
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C28H38F3N5O2.ClH/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;/h6-9,18-19,24H,10-17H2,1-5H3;1H/t19-,24-;/m0./s1 |
InChIキー |
ULGCLTGMZKAFMX-RIAYWLAYSA-N |
異性体SMILES |
C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.Cl |
正規SMILES |
CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


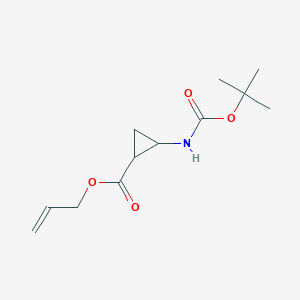
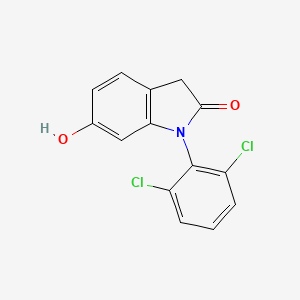
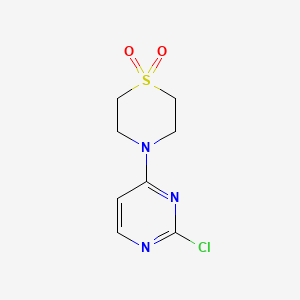
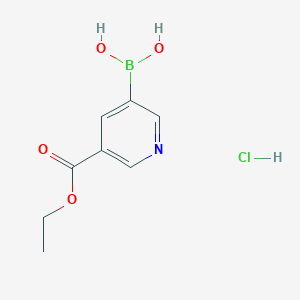
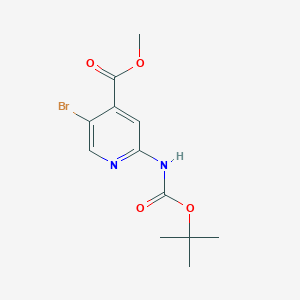
![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13347382.png)
